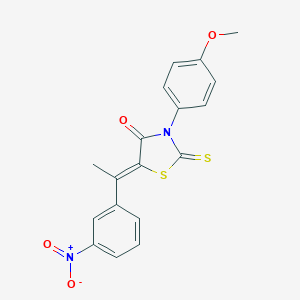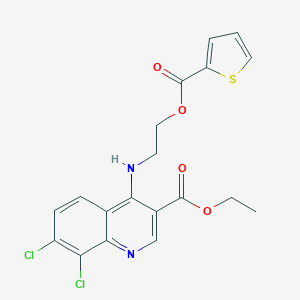
2,2-dimethyl-N-(oxolan-2-ylmethylcarbamothioyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-(oxolan-2-ylmethylcarbamothioyl)propanamide is a chemical compound with the molecular formula C12H21NO3S. It is commonly known as DMOX and belongs to the class of organic compounds called carbamothioic esters. DMOX has shown promising results in scientific research for its potential applications in various fields.
作用機序
The mechanism of action of DMOX involves the inhibition of enzymes involved in various cellular processes. It has been shown to inhibit the activity of thymidylate synthase, an enzyme required for DNA synthesis. DMOX also inhibits the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides required for DNA replication.
Biochemical and Physiological Effects:
DMOX has been found to induce various biochemical and physiological effects in cells. It has been shown to cause DNA damage and induce apoptosis in cancer cells. DMOX has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative damage to cells.
実験室実験の利点と制限
One of the main advantages of DMOX is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, the use of DMOX in lab experiments is limited by its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several potential future directions for the scientific research of DMOX. One area of interest is the development of DMOX-based antimicrobial agents for the treatment of drug-resistant infections. Another potential direction is the investigation of DMOX as a potential anticancer agent in combination with other chemotherapeutic drugs. Further studies are also needed to investigate the pharmacokinetics and toxicity of DMOX in vivo.
合成法
The synthesis of DMOX involves the reaction of 2,2-dimethylpropanamide with oxalyl chloride followed by the reaction of the resulting intermediate with thioacetamide in the presence of a base. The final product is obtained through purification and isolation techniques.
科学的研究の応用
DMOX has been studied extensively for its potential applications in scientific research. It has been found to possess antimicrobial, antifungal, and anticancer properties. DMOX has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. It has also been found to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
特性
製品名 |
2,2-dimethyl-N-(oxolan-2-ylmethylcarbamothioyl)propanamide |
|---|---|
分子式 |
C11H20N2O2S |
分子量 |
244.36 g/mol |
IUPAC名 |
2,2-dimethyl-N-(oxolan-2-ylmethylcarbamothioyl)propanamide |
InChI |
InChI=1S/C11H20N2O2S/c1-11(2,3)9(14)13-10(16)12-7-8-5-4-6-15-8/h8H,4-7H2,1-3H3,(H2,12,13,14,16) |
InChIキー |
KHINURXJHTWXDN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NCC1CCCO1 |
正規SMILES |
CC(C)(C)C(=O)NC(=S)NCC1CCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)

![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)

![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)




![[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B241480.png)
![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
